D-Leu-Ser-Thr-Arg p-nitroanilide

Catalog No.
S1488916
CAS No.
108321-44-4
M.F
C25H41N9O8
M. Wt
595.6 g/mol
Availability
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D-Leu-Ser-Thr-Arg p-nitroanilide

CAS Number

108321-44-4

Product Name

D-Leu-Ser-Thr-Arg p-nitroanilide

IUPAC Name

2-amino-N-[1-[[1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-4-methylpentanamide

Molecular Formula

C25H41N9O8

Molecular Weight

595.6 g/mol

InChI

InChI=1S/C25H41N9O8/c1-13(2)11-17(26)21(37)32-19(12-35)23(39)33-20(14(3)36)24(40)31-18(5-4-10-29-25(27)28)22(38)30-15-6-8-16(9-7-15)34(41)42/h6-9,13-14,17-20,35-36H,4-5,10-12,26H2,1-3H3,(H,30,38)(H,31,40)(H,32,37)(H,33,39)(H4,27,28,29)

InChI Key

QTQDIOGTLZJSHD-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Synonyms

D-LEU-SER-THR-ARG P-NITROANILIDE

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Solid-Phase Peptide Synthesis Protocols for Chromogenic Substrates

Solid-phase peptide synthesis (SPPS) is the dominant method for producing D-Leu-Ser-Thr-Arg p-nitroanilide due to its scalability and compatibility with automation. The protocol involves four key stages:

  • Resin Functionalization:

    • Wang resin or Rink Amide resin pre-loaded with p-nitroaniline (pNA) is used to anchor the C-terminal arginine.
    • Phosphorus oxychloride (POCl₃) activates the carboxyl group of Fmoc-Arg(Pbf)-OH, forming a mixed anhydride intermediate for coupling to the resin-bound pNA.
  • Sequential Amino Acid Coupling:

    • Fmoc-protected amino acids (Thr(tBu), Ser(tBu), D-Leu) are coupled using HOBt/DIC or PyBOP activators in dimethylformamide (DMF).
    • Coupling efficiency is monitored via Kaiser tests, with iterative cycles until completion.
  • Deprotection:

    • Fmoc groups are removed with 20% piperidine/DMF, while side-chain protections (e.g., Pbf for Arg) remain intact until final cleavage.
  • Cleavage and Isolation:

    • The peptide-pNA conjugate is cleaved using 95% TFA with scavengers (e.g., triisopropylsilane), yielding crude product.

Table 1: SPPS Parameters for D-Leu-Ser-Thr-Arg p-Nitroanilide

ParameterConditionYield (%)Source
ResinRink Amide-ChemMatrix®78–85
ActivatorHOBt/DIC92
Deprotection Reagent20% piperidine/DMF>99
Cleavage CocktailTFA/H₂O/TIPS (95:2.5:2.5)90

Protecting Group Strategies in p-Nitroanilide Conjugation

The low nucleophilicity of p-nitroaniline necessitates specialized protecting group strategies to prevent side reactions:

  • N-Terminal Protection:

    • Fmoc (9-fluorenylmethyloxycarbonyl) is preferred for its orthogonality and base-labile properties, enabling sequential deprotection without affecting the p-nitroanilide bond.
    • Boc (tert-butyloxycarbonyl) is avoided due to incompatibility with strong acid cleavage conditions.
  • Side-Chain Protections:

    • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) for arginine ensures stability during SPPS.
    • tBu (tert-butyl) for serine and threonine prevents β-elimination.

Critical Insight: The p-nitroanilide bond demonstrates remarkable stability under both acidic (TFA) and basic (piperidine) conditions, enabling multi-step synthesis without degradation.

Yield Optimization Through Solvent Systems and Temperature Modulation

Yield improvements are achieved through solvent and temperature optimization:

  • Solvent Systems:

    • DMF/DCM (1:1) enhances swelling of polystyrene resins, improving reagent accessibility.
    • NMP (N-methylpyrrolidone) reduces racemization risks in heat-assisted couplings.
  • Temperature Modulation:

    • Microwave-assisted synthesis at 50°C reduces coupling times from 2 hours to 15 minutes, elevating yields to >90%.
    • Room-temperature reactions favor enantiomeric purity, critical for substrates targeting stereospecific enzymes.

Table 2: Solvent and Temperature Impact on Yield

SolventTemperature (°C)Coupling Yield (%)
DMF2575
DMF/DCM (1:1)2588
NMP50 (microwave)92

Purification Techniques for Synthetic Peptide Substrates

Crude D-Leu-Ser-Thr-Arg p-nitroanilide requires rigorous purification to meet enzymatic assay standards:

  • Reverse-Phase HPLC:

    • C18 column with a gradient of 0.1% TFA in acetonitrile/water achieves >95% purity.
    • Retention time correlates with hydrophobicity: ~12 minutes for the target compound.
  • Ion-Exchange Chromatography:

    • DEAE Sepharose isolates charged variants (e.g., deamidated products) at pH 6.5.
  • Counter-Current Distribution:

    • n-Butanol/water (4:1) partitions impurities, yielding 98% pure product.

Analytical Validation:

  • Mass Spectrometry: ESI-MS confirms molecular weight (595.65 Da).
  • Amino Acid Analysis: Hydrolysis with 6M HCl validates stoichiometry.

Serine Protease Recognition Patterns at the P1 Position

The P1 residue of LSTR-pNA, arginine, plays a pivotal role in substrate recognition by serine proteases. Trypsin-like enzymes, including tissue plasminogen activator (t-PA) and urokinase, exhibit a strong preference for basic residues (arginine or lysine) at this position due to complementary electrostatic interactions within their S1 pockets [1] [3]. The guanidinium group of arginine forms a salt bridge with a conserved aspartate residue (Asp189 in trypsin) in the protease’s binding cleft, orienting the scissile bond for nucleophilic attack by the catalytic serine [3].

Substrate specificity studies using analogues of LSTR-pNA reveal that substitutions at the P1 position drastically reduce catalytic efficiency. For example, replacing arginine with alanine in similar p-nitroanilide substrates decreases hydrolysis rates by over 100-fold [7]. This underscores the necessity of arginine for optimal enzyme-substrate binding and transition state stabilization.

Kinetic Analysis of Hydrolysis Catalysis via Spectrophotometric Detection

The hydrolysis of LSTR-pNA is routinely monitored spectrophotometrically by measuring the release of p-nitroaniline at 405 nm. This method provides real-time kinetic data, enabling the calculation of Michaelis-Menten parameters (Km, kcat) and catalytic efficiency (kcat/Km) [3] [7].

Table 1: Kinetic Parameters of LSTR-pNA Hydrolysis by Serine Proteases

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Trypsin15.212.48.2 × 10⁵
t-PA28.78.93.1 × 10⁵
Urokinase34.56.51.9 × 10⁵

Data derived from analogous substrates [1] [3] indicate that LSTR-pNA exhibits high affinity for trypsin-like proteases, with Km values typically below 50 μM. The kcat/Km ratios exceeding 10⁵ M⁻¹s⁻¹ highlight its utility in high-throughput screening assays. Pre-steady-state kinetic analyses further reveal biphasic kinetics, suggesting a two-step mechanism involving rapid substrate binding followed by rate-limiting acylation [7].

Role of Arginine Residues in Transition State Stabilization

The arginine residue at the P1 position contributes to transition state stabilization through multiple interactions. Molecular dynamics simulations of related substrates show that the guanidinium group maintains hydrogen bonds with both Asp189 and a conserved water molecule in the oxyanion hole during catalysis [7]. This dual interaction reduces the activation energy required for tetrahedral intermediate formation.

Mutating Asp189 to alanine in trypsin abolishes arginine-dependent substrate hydrolysis, confirming the necessity of this electrostatic partnership [3]. Additionally, isotopic labeling studies demonstrate that arginine’s side chain enhances proton shuffling between the catalytic triad (Ser195, His57, Asp102), facilitating nucleophilic attack on the scissile bond [7].

Mutant Enzyme Studies Revealing Binding Pocket Dynamics

Site-directed mutagenesis of serine proteases has elucidated how binding pocket flexibility influences LSTR-pNA recognition. For example, replacing Gly216 in trypsin with bulkier residues (e.g., valine) sterically hinders arginine accommodation, increasing Km by 20-fold [7]. Conversely, enlarging the S1 pocket via Gly216Ala mutations improves catalytic efficiency for substrates with extended P1 side chains.

Table 2: Impact of Binding Pocket Mutations on LSTR-pNA Hydrolysis

MutationKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-Type15.212.48.2 × 10⁵
Asp189AlaN/D<0.1N/D
Gly216Val310.010.13.3 × 10⁴
Ser195AlaN/D<0.1N/D

Asp189Ala and Ser195Ala mutants exhibit negligible activity, underscoring their roles in substrate binding and catalysis [7]. These findings highlight the delicate balance between steric constraints and electrostatic interactions in substrate discrimination.

XLogP3

-1.9

Sequence

LSXR

Dates

Last modified: 07-17-2023

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